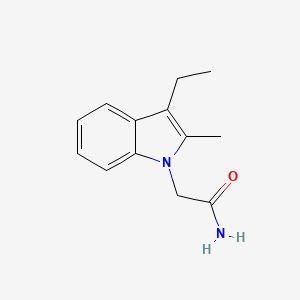
2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide typically involves the condensation of 3-ethyl-2-methylindole with acetamide under specific reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes. These methods may include the use of various catalysts and solvents to optimize yield and purity. The Fischer indole synthesis is widely used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide)
Uniqueness
2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
61921-84-4 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(3-ethyl-2-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C13H16N2O/c1-3-10-9(2)15(8-13(14)16)12-7-5-4-6-11(10)12/h4-7H,3,8H2,1-2H3,(H2,14,16) |
InChI Key |
WFFQQRCRSTUHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=CC=CC=C21)CC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]-](/img/structure/B14537909.png)
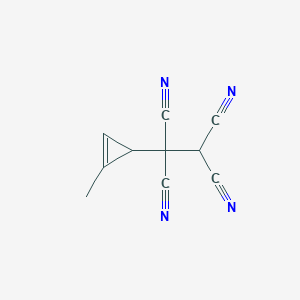
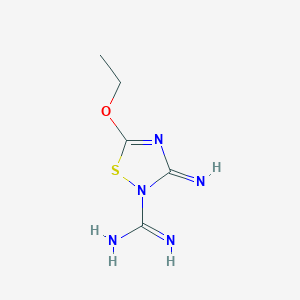
![(Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone](/img/structure/B14537924.png)
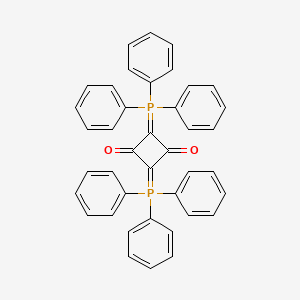
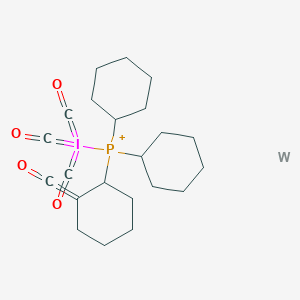
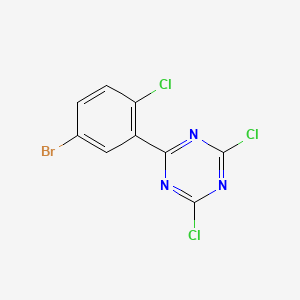
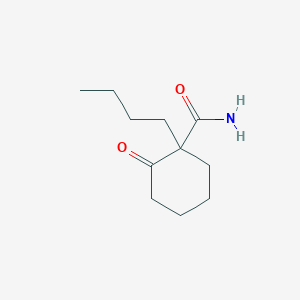
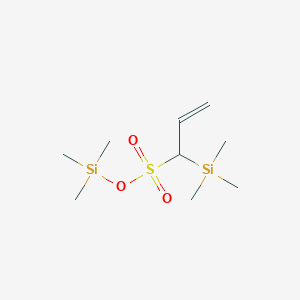
![Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate](/img/structure/B14537956.png)
![1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14537957.png)
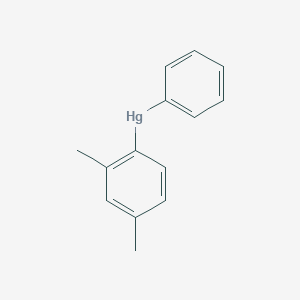
![Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate](/img/structure/B14537974.png)

